molecular formula C8H7FO3 B8654373 1-(3-Fluoro-2,4-dihydroxy-phenyl)-ethanone

1-(3-Fluoro-2,4-dihydroxy-phenyl)-ethanone

Cat. No.: B8654373
M. Wt: 170.14 g/mol
InChI Key: HFXKTKMEJTWQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-2,4-dihydroxy-phenyl)-ethanone is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

1-(3-fluoro-2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C8H7FO3/c1-4(10)5-2-3-6(11)7(9)8(5)12/h2-3,11-12H,1H3

InChI Key

HFXKTKMEJTWQOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-3-methoxy-phenol (0.5 g, 3.53 mmol) and dichloromethane is stirred at −78° C. A 1M solution of boron tribromide in dichloromethane (3.9 mL, 3.9 mmol) is added slowly and the mixture is stirred 10 min cold, then warmed to 0° C. and stirred 1 hr. The reaction is quenched with ice and stirred at room temperature overnight. The product is extracted with ethyl acetate (2×50 mL), dried over magnesium sulfate, filtered, and concentrated. The resulting residue is combined with boron trifluoride diethyl etherate (1.3 mL, 10.3 mmol) and acetic acid (0.2 mL, 3.28 mmol) and heated to reflux 8 hr. The mixture is cooled to room temperature, diluted with water (50 mL), and extracted with ethyl acetate (3×50 mL). The combined extracts are dried over magnesium sulfate, filtered and concentrated to about 10 mL volume. The resulting mixture is diluted with hexanes (50 mL), cooled to 0° C., and filtered to give the title compound (310 mg, 58%) as a tan solid. MS ES 171 M+1.
Quantity
0.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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3.9 mL
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1.3 mL
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reactant
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0.2 mL
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50 mL
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solvent
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Yield
58%

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